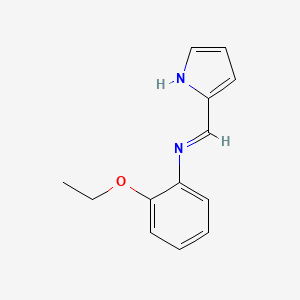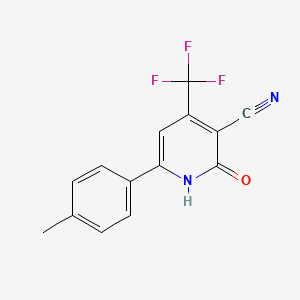
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H6ClF3N2O and its molecular weight is 298.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The mechanism of action of trifluoromethylated compounds can vary depending on their specific structure and application. For example, some trifluoromethylated compounds used in the pharmaceutical industry act as serotonin releasing agents, agonists of the serotonin 5-HT2 receptors, and σ1 receptor positive modulators .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The trifluoromethyl group in 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile can interact with various biomolecules. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Cellular Effects
The cellular effects of this compound are not fully understood due to limited studies. Related compounds with trifluoromethyl groups have shown significant effects on cells. For example, a 4-trifluoromethyl analogue of celecoxib inhibited the severity of collagen-induced arthritis and collagen antibody-induced arthritis more strongly than celecoxib itself .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds with trifluoromethyl groups have shown interesting mechanisms. For instance, the trifluoromethyl group in a molecule can attack the carbonyl to generate an alkoxide anion, which is then silylated by the reagent to give the overall addition product .
Temporal Effects in Laboratory Settings
Related compounds with trifluoromethyl groups have shown that the generation of superoxide radicals competed with singlet oxygen production in cells in normoxia, but became dominant under hypoxia .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed more potent effects in reducing the severity of arthritis in animal models than celecoxib itself .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related compounds with trifluoromethyl groups have shown interesting metabolic pathways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds with trifluoromethyl groups have shown significant subcellular localization. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .
Propiedades
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)

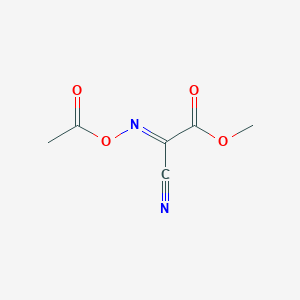
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
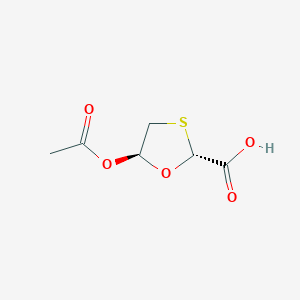
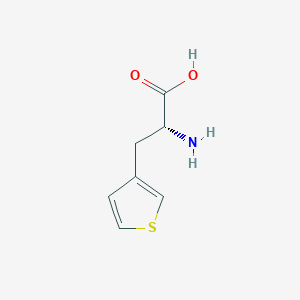
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
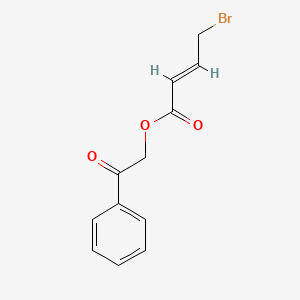
![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
